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Abstract
Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid first

isolated from the Asian shrub Halostachys caspica.[1] Structurally classified as a β-hydroxy-

phenethylamine, it shares similarities with endogenous catecholamines and other

sympathomimetic amines like synephrine and ephedrine.[1] While traditionally used in herbal

medicine for its stimulating and bronchodilatory effects, its pharmacological properties,

particularly its interaction with adrenergic receptors, have garnered interest in modern

research. This technical guide provides a comprehensive overview of the origin, synthesis, and

pharmacology of Halostachine hydrochloride, with a focus on its mechanism of action,

receptor interaction, and the experimental methodologies used for its characterization.

Origin and Chemical Properties
Natural Occurrence
Halostachine is a natural alkaloid first identified in the halophytic plant Halostachys caspica

(family Amaranthaceae).[1][2][3] It has also been isolated from other plant species, including

perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea).[2][3] The naturally

occurring form of Halostachine is the levorotatory (R)-(-)-enantiomer.[2]
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Halostachine is chemically named N-methylphenylethanolamine. The presence of a hydroxyl

group on the benzylic carbon creates a chiral center, resulting in two enantiomers. The

hydrochloride salt is the common form used in research and supplements.

Table 1: Physicochemical Properties of Halostachine and Halostachine Hydrochloride

Property
Halostachine
(racemate)

Halostachine
Hydrochloride
(racemic)

(R)-(-)-
Halostachine

(R)-(-)-
Halostachine
Hydrochloride

Molecular

Formula
C₉H₁₃NO C₉H₁₄ClNO C₉H₁₃NO C₉H₁₄ClNO

Molar Mass 151.21 g/mol [4] 187.67 g/mol [5] 151.21 g/mol 187.67 g/mol

Melting Point 75-76 °C[1] 103-104 °C[1] 43-45 °C[1] 113-114 °C[1]

Appearance Colorless solid[1]

White to off-white

crystalline

powder[2]

Colorless solid -

pKa

(hydrochloride)
-

9.29 (at 25 °C,

10 mM)[1]
- -

Specific Rotation

([α]D)
- - -47.03°[1] -52.21°[1]

Synthesis of Halostachine Hydrochloride
While Halostachine is found in nature, it is more commonly produced synthetically for

commercial and research purposes, typically as a racemate.[3] Several synthetic routes have

been published.

Classical Synthesis from Acetophenone
A common laboratory-scale synthesis starts with acetophenone. The process involves the

following key steps:

Bromination: The methyl group of acetophenone is brominated to yield α-

bromoacetophenone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12748465?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Halostachine
https://www.chembk.com/en/chem/2-(Methylamino)-1-phenylethanol%20hydrochloride
https://en.wikipedia.org/wiki/Halostachine
https://en.wikipedia.org/wiki/Halostachine
https://en.wikipedia.org/wiki/Halostachine
https://en.wikipedia.org/wiki/Halostachine
https://en.wikipedia.org/wiki/Halostachine
https://www.chembk.com/en/chem/Halostachine%20HCl
https://en.wikipedia.org/wiki/Halostachine
https://en.wikipedia.org/wiki/Halostachine
https://en.wikipedia.org/wiki/Halostachine
https://www.benchchem.com/product/b12748465?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Halostachine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12748465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Amination: The resulting α-bromoacetophenone is reacted with N-methylbenzylamine to form

an amino-ketone.

Reduction: The amino-ketone is reduced to the corresponding amino-alcohol using a

reducing agent like lithium aluminum hydride.

Debenzylation: The N-benzyl group is removed by catalytic hydrogenation to yield racemic

N-methylphenylethanolamine (Halostachine).

Salt Formation: The free base is then reacted with hydrochloric acid to form the

hydrochloride salt.

Stereospecific Synthesis
An efficient, stereospecific synthesis for the naturally occurring (R)-(-)-Halostachine has also

been reported, which involves the use of a chiral starting material, (R)-(+)-α-

hydroxybenzeneacetonitrile.[2]

Pharmacodynamics: Mechanism of Action
The primary pharmacological activity of Halostachine is mediated through its interaction with

adrenergic receptors, where it acts as a partial agonist.

Adrenergic Receptor Activity
α-Adrenergic Receptors: In vitro functional assays using transfected cell lines have

demonstrated that Halostachine is a partial agonist at human α1-adrenergic receptor

subtypes.

Table 2: Functional Activity of Halostachine at Human α1-Adrenergic Receptors
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Receptor Subtype EC₅₀ (µM) Eₘₐₓ (% of Adrenaline)

α₁ₐ-Adrenergic 8.7 59%

α₁ₑ-Adrenergic 1.1 77%

α₁D-Adrenergic 2.1 82%

Data from in vitro functional

assays using transfected cell

lines.

β-Adrenergic Receptors: Halostachine is also a partial agonist at the β2-adrenergic receptor.

In vitro studies have shown it to be approximately 19% as effective as epinephrine in

stimulating cAMP accumulation in cells expressing the β2-adrenergic receptor.[6] This

activity is believed to contribute to its purported effects on bronchodilation and lipolysis.

Signaling Pathways
As a β-adrenergic agonist, Halostachine activates the Gs alpha subunit of the G-protein

coupled receptor. This initiates a signaling cascade that leads to the production of cyclic

adenosine monophosphate (cAMP) by adenylyl cyclase. cAMP then acts as a second

messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream

targets, leading to the cellular response.
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Caption: β-Adrenergic signaling pathway activated by Halostachine.

Pharmacokinetics
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Comprehensive human pharmacokinetic data (Absorption, Distribution, Metabolism, and

Excretion - ADME) for Halostachine is currently lacking in publicly available literature.

Preclinical studies in animal models provide some initial insights.

Animal Pharmacokinetics
Studies in dogs following intravenous administration of N-methylphenylethanolamine showed

that the drug follows a two-compartment model with a plasma half-life of approximately 1 hour.

[7]

Table 3: Pharmacokinetic Parameters of N-methylphenylethanolamine in Dogs (Intravenous

Administration)

Parameter Value

T₁/₂ (α) ~9.7 minutes

T₁/₂ (β) ~56.4 minutes

Plasma Half-life ~1 hour

Further research is required to determine the pharmacokinetic profile of Halostachine in

humans.

Experimental Protocols
In Vitro Functional Assay for Adrenergic Receptor
Activation
This protocol describes a general method for determining the potency (EC₅₀) and efficacy

(Eₘₐₓ) of a compound like Halostachine at adrenergic receptors using a cell-based assay that

measures second messenger production (e.g., intracellular calcium for α1 receptors or cAMP

for β receptors).

Materials:

HEK293 cells (or other suitable cell line) stably transfected with the human adrenergic

receptor subtype of interest.
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Cell culture medium and supplements.

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium, magnesium, and HEPES).

Fluorescent calcium indicator dye (for α1 receptors) or a cAMP assay kit.

Halostachine hydrochloride.

Reference agonist (e.g., Adrenaline).

96-well black, clear-bottom microplates.

Fluorescent plate reader or a luminometer for cAMP assays.

Methodology:

Cell Culture and Seeding: Culture the transfected cells under standard conditions. Seed the

cells into 96-well plates at an appropriate density and allow them to adhere overnight.

Compound Preparation: Prepare a stock solution of Halostachine hydrochloride in a

suitable solvent (e.g., water or DMSO). Create a serial dilution of the compound in the assay

buffer to generate a range of concentrations. Also, prepare a serial dilution of the reference

agonist.

Assay Procedure (Example for α1 receptor - Calcium Mobilization):

Load the cells with a fluorescent calcium indicator dye according to the manufacturer's

instructions.

Wash the cells with assay buffer.

Add the different concentrations of Halostachine or the reference agonist to the wells.

Measure the fluorescence intensity over time using a plate reader to detect changes in

intracellular calcium levels.

Data Analysis:
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For each concentration, determine the peak response.

Plot the response against the logarithm of the agonist concentration.

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to

determine the EC₅₀ and Eₘₐₓ values.

Express the Eₘₐₓ of Halostachine as a percentage of the maximal response induced by

the reference agonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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